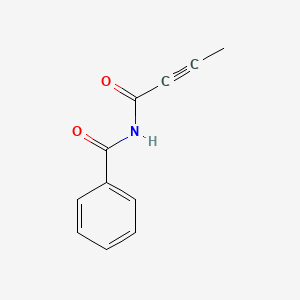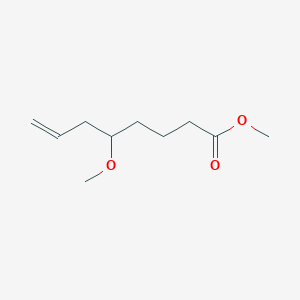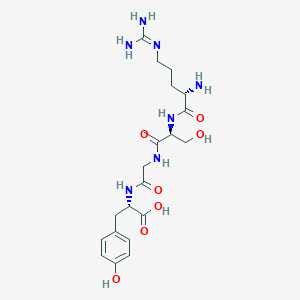
N-(But-2-ynoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(But-2-ynoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a but-2-ynoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-ynoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
For large-scale production, the process involves the preparation of solid-state forms of the compound. This can be achieved through crystallization techniques, where the compound is crystallized from a suitable solvent mixture . The choice of solvent and crystallization conditions are optimized to obtain high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(But-2-ynoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(But-2-ynoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(But-2-ynoyl)benzamide involves its interaction with specific molecular targets. For instance, some N-substituted benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)benzamide: This compound is similar in structure but contains a pyridine ring instead of the but-2-ynoyl group.
N-(Pyrimidin-2-yl)benzamide: This compound has a pyrimidine ring and is studied for its antimicrobial properties.
N-(Butyl)benzamide: This compound has a butyl group instead of the but-2-ynoyl group and is used in various industrial applications.
Uniqueness
N-(But-2-ynoyl)benzamide is unique due to the presence of the but-2-ynoyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other benzamide derivatives and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
947612-73-9 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
N-but-2-ynoylbenzamide |
InChI |
InChI=1S/C11H9NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,1H3,(H,12,13,14) |
Clé InChI |
RQKRSPZZLZQHRS-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)


![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)






